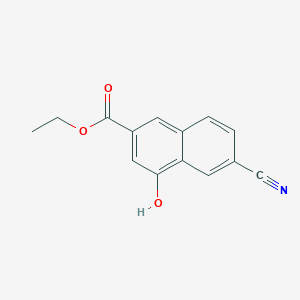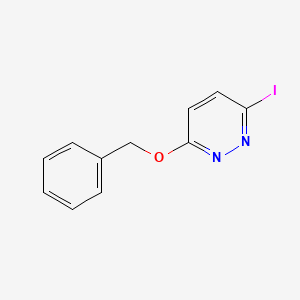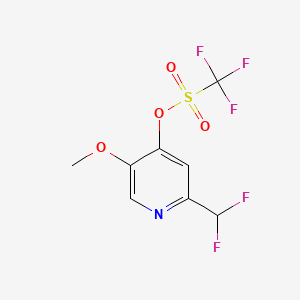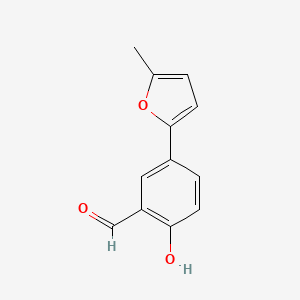
2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde is an organic compound with the molecular formula C12H10O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the 2-position and a 5-methyl-2-furyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with 5-methyl-2-furaldehyde under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Hydroxy-5-(5-methyl-2-furyl)benzoic acid.
Reduction: 2-Hydroxy-5-(5-methyl-2-furyl)benzyl alcohol.
Substitution: 2-Alkoxy-5-(5-methyl-2-furyl)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. The hydroxyl and aldehyde groups in its structure allow it to form hydrogen bonds and interact with other molecules, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde can be compared with other similar compounds, such as:
2-Hydroxy-5-methylbenzaldehyde: Lacks the furan ring, which may result in different chemical and biological properties.
2-Hydroxy-5-methoxybenzaldehyde:
The presence of the 5-methyl-2-furyl group in this compound makes it unique, as this group can influence the compound’s electronic properties and reactivity, potentially leading to different applications and activities compared to its analogs .
Eigenschaften
Molekularformel |
C12H10O3 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-hydroxy-5-(5-methylfuran-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H10O3/c1-8-2-5-12(15-8)9-3-4-11(14)10(6-9)7-13/h2-7,14H,1H3 |
InChI-Schlüssel |
BXIOWOCNMVCYPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2=CC(=C(C=C2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


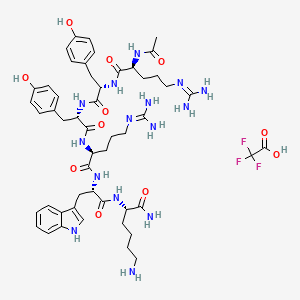
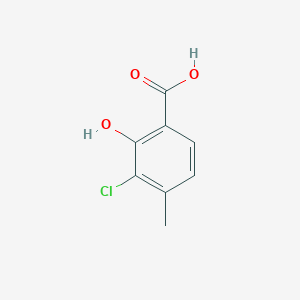
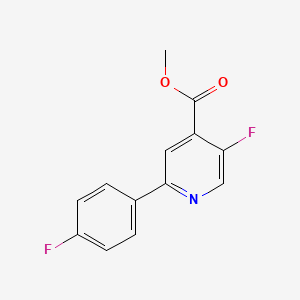


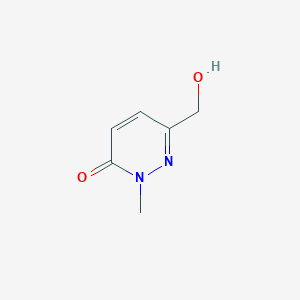
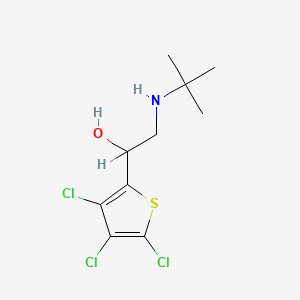
![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)



